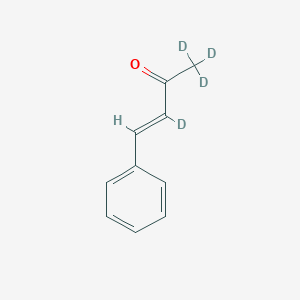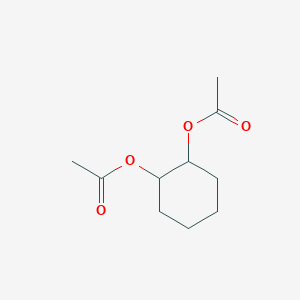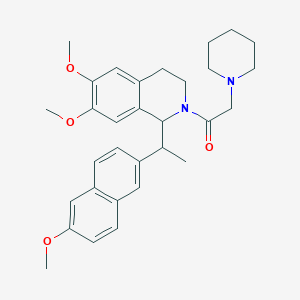
Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(1-(6-methoxy-2-naphthalenyl)ethyl)-2-(1-piperidinylacetyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(1-(6-methoxy-2-naphthalenyl)ethyl)-2-(1-piperidinylacetyl)-, also known as L-tetrahydropalmatine (L-THP), is a natural alkaloid found in several plant species. L-THP has been studied extensively for its potential therapeutic properties, including its analgesic, sedative, and antipsychotic effects.
作用機序
The exact mechanism of action of L-THP is not fully understood. However, it is believed to act on several neurotransmitter systems in the brain, including the dopamine, serotonin, and opioid systems. L-THP has been shown to bind to dopamine D1 and D2 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors. L-THP also acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in pain perception.
生化学的および生理学的効果
L-THP has been shown to have several biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its analgesic and antipsychotic effects. L-THP has also been shown to decrease the release of glutamate, which is involved in pain perception. Additionally, L-THP has been shown to increase the release of gamma-aminobutyric acid (GABA), which is involved in the regulation of anxiety and sleep.
実験室実験の利点と制限
L-THP has several advantages for lab experiments. It is a natural compound that can be extracted from plant material, making it readily available for research purposes. Additionally, L-THP has been extensively studied, and its chemical structure and properties are well understood. However, there are also limitations to using L-THP in lab experiments. It can be difficult to obtain large quantities of L-THP, which can limit its use in certain experiments. Additionally, L-THP has been shown to have low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on L-THP. One area of interest is the potential use of L-THP for the treatment of chronic pain. Studies have shown that L-THP has analgesic properties, and further research is needed to determine its efficacy in treating chronic pain. Additionally, there is interest in studying the potential use of L-THP for the treatment of anxiety disorders and schizophrenia. Further research is needed to determine the safety and efficacy of L-THP for these conditions. Finally, there is interest in developing new synthesis methods for L-THP, which could increase its availability for research purposes.
合成法
L-THP can be synthesized from the plant species Corydalis yanhusuo and Stephania tetrandra. The synthesis method involves the extraction of the alkaloid from the plant material, followed by purification and isolation of L-THP. The chemical structure of L-THP is then confirmed using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
L-THP has been studied extensively for its potential therapeutic properties. It has been found to have analgesic properties, making it a potential candidate for the treatment of chronic pain. L-THP has also been shown to have sedative effects, making it a potential candidate for the treatment of insomnia and anxiety disorders. Additionally, L-THP has been studied for its potential antipsychotic properties, making it a potential candidate for the treatment of schizophrenia.
特性
CAS番号 |
132836-32-9 |
|---|---|
製品名 |
Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(1-(6-methoxy-2-naphthalenyl)ethyl)-2-(1-piperidinylacetyl)- |
分子式 |
C31H38N2O4 |
分子量 |
502.6 g/mol |
IUPAC名 |
1-[6,7-dimethoxy-1-[1-(6-methoxynaphthalen-2-yl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2-piperidin-1-ylethanone |
InChI |
InChI=1S/C31H38N2O4/c1-21(22-8-9-24-17-26(35-2)11-10-23(24)16-22)31-27-19-29(37-4)28(36-3)18-25(27)12-15-33(31)30(34)20-32-13-6-5-7-14-32/h8-11,16-19,21,31H,5-7,12-15,20H2,1-4H3 |
InChIキー |
GNZQFFGZAAWFOE-UHFFFAOYSA-N |
SMILES |
CC(C1C2=CC(=C(C=C2CCN1C(=O)CN3CCCCC3)OC)OC)C4=CC5=C(C=C4)C=C(C=C5)OC |
正規SMILES |
CC(C1C2=CC(=C(C=C2CCN1C(=O)CN3CCCCC3)OC)OC)C4=CC5=C(C=C4)C=C(C=C5)OC |
同義語 |
1-(1-(6-methoxynaphth-2-yl))propyl-2-(1-piperidine)acetyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline CPU 23 CPU-23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




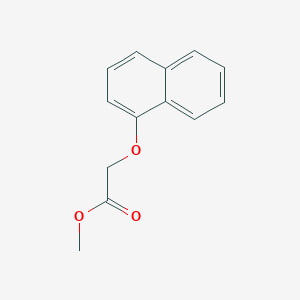
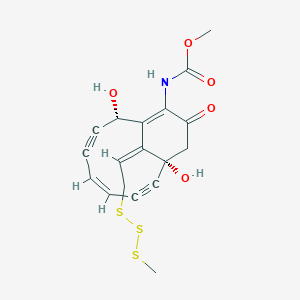
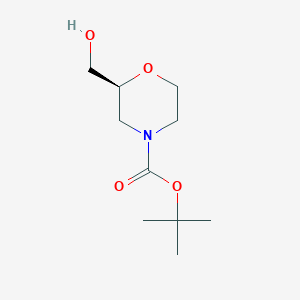
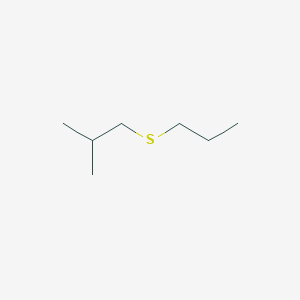
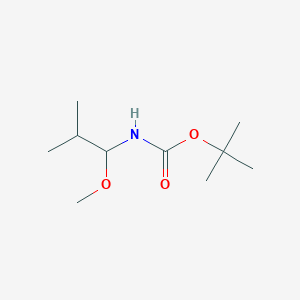
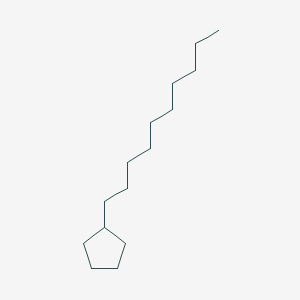
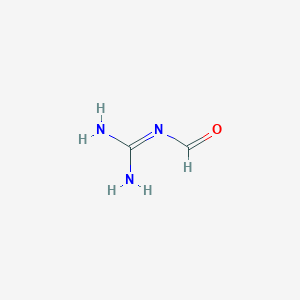
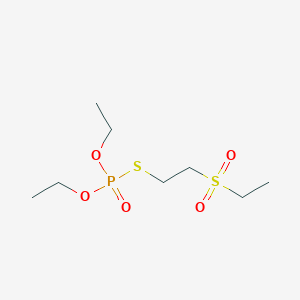
![(5S,8R,9R,10S)-2,2-Dimethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol](/img/structure/B156463.png)
![3-[(Prop-2-yn-1-yl)oxy]propanenitrile](/img/structure/B156466.png)
![3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B156467.png)
